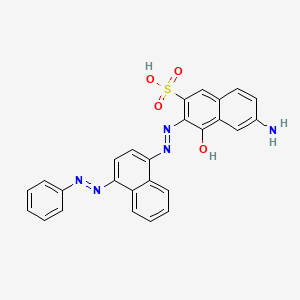

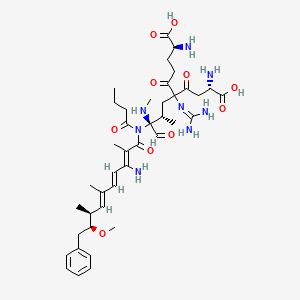

(L-MeAbu5)nodularin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

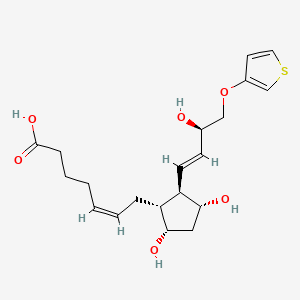

(L-MeAbu5)nodularin is a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena . This compound is a cyclic pentapeptide containing several unusual non-proteinogenic amino acids, such as N-methyl-didehydroaminobutyric acid and the β-amino acid ADDA . Nodularins are known for their stability and resistance to degradation by light, temperature, and microwaves . They are often associated with harmful algal blooms in brackish water bodies, posing significant risks to public health and aquatic ecosystems .

Méthodes De Préparation

The synthesis of (L-MeAbu5)nodularin involves complex biosynthetic pathways in cyanobacteria. The compound is synthesized through a hybrid polyketide/non-ribosomal peptide synthetase (PKS/NRPS) pathway .

Analyse Des Réactions Chimiques

(L-MeAbu5)nodularin undergoes various chemical reactions, including oxidation and reduction. The compound is known to inhibit protein serine/threonine phosphatases 1 and 2A (PP1 and PP2A), leading to increased protein phosphorylation in cells . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of nodularin into its active or inactive forms . Major products formed from these reactions include phosphorylated proteins and other metabolites that contribute to the compound’s toxic effects .

Applications De Recherche Scientifique

(L-MeAbu5)nodularin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and environmental science. In chemistry, it is used as a model compound to study the biosynthesis and chemical properties of cyclic peptides . In biology and medicine, nodularin is studied for its hepatotoxic effects and potential role in liver cancer . It is also used in environmental science to monitor and assess the impact of cyanobacterial blooms on water quality and public health .

Mécanisme D'action

The mechanism of action of (L-MeAbu5)nodularin involves the inhibition of protein serine/threonine phosphatases 1 and 2A (PP1 and PP2A) . This inhibition leads to increased protein phosphorylation, resulting in cytoskeletal damage, necrosis, and rapid blistering of hepatocytes . Nodularin primarily targets the liver, but it can also accumulate in the blood, intestines, and kidneys, causing systemic toxicity .

Comparaison Avec Des Composés Similaires

(L-MeAbu5)nodularin is structurally and functionally similar to microcystin-LR, another potent hepatotoxin produced by cyanobacteria . Both compounds inhibit protein phosphatases and cause liver damage, but nodularin is a cyclic pentapeptide, while microcystin-LR is a monocyclic heptapeptide . Other similar compounds include cylindrospermopsin, which is also a hepatotoxic cyanotoxin . Nodularin is unique in its stability and resistance to degradation, making it a persistent environmental toxin .

Propriétés

Numéro CAS |

146235-53-2 |

|---|---|

Formule moléculaire |

C41H62N8O10 |

Poids moléculaire |

827.0 g/mol |

Nom IUPAC |

(2S,9S)-2,9-diamino-5-[(2S,3R)-3-[[(2Z,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-2,4,6-trienoyl]-butanoylamino]-2-methyl-3-(methylamino)-4-oxobutyl]-5-(diaminomethylideneamino)-4,6-dioxodecanedioic acid |

InChI |

InChI=1S/C41H62N8O10/c1-8-12-35(53)49(36(54)27(5)29(42)16-15-24(2)19-25(3)32(59-7)20-28-13-10-9-11-14-28)41(23-50,47-6)26(4)22-40(48-39(45)46,34(52)21-31(44)38(57)58)33(51)18-17-30(43)37(55)56/h9-11,13-16,19,23,25-26,30-32,47H,8,12,17-18,20-22,42-44H2,1-7H3,(H,55,56)(H,57,58)(H4,45,46,48)/b16-15+,24-19+,29-27-/t25-,26-,30-,31-,32-,40?,41-/m0/s1 |

Clé InChI |

ASTBUYIOZHDWOR-JTAPVJJASA-N |

SMILES isomérique |

CCCC(=O)N(C(=O)/C(=C(/C=C/C(=C/[C@H](C)[C@H](CC1=CC=CC=C1)OC)/C)\N)/C)[C@@](C=O)([C@@H](C)CC(C(=O)CC[C@@H](C(=O)O)N)(C(=O)C[C@@H](C(=O)O)N)N=C(N)N)NC |

SMILES canonique |

CCCC(=O)N(C(=O)C(=C(C=CC(=CC(C)C(CC1=CC=CC=C1)OC)C)N)C)C(C=O)(C(C)CC(C(=O)CCC(C(=O)O)N)(C(=O)CC(C(=O)O)N)N=C(N)N)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)